(2R)-5-(4-Methoxyphenyl)pentan-2-amine
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Overview
Description
(2R)-5-(4-Methoxyphenyl)pentan-2-amine: is an organic compound that belongs to the class of phenethylamines It is characterized by a methoxy group attached to a phenyl ring, which is further connected to a pentan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-5-(4-Methoxyphenyl)pentan-2-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-methoxyphenylacetonitrile.
Reduction: The nitrile group is reduced to an amine using reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Alkylation: The resulting amine is then alkylated with a suitable alkyl halide, such as 1-bromo-3-chloropropane, under basic conditions to form the desired pentan-2-amine chain.
Resolution: The racemic mixture is resolved to obtain the (2R)-enantiomer using chiral resolution techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes and large-scale reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(2R)-5-(4-Methoxyphenyl)pentan-2-amine: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into different amine derivatives using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium ethoxide (NaOEt).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), hydrogen gas (H2) with a catalyst
Substitution: Sodium ethoxide (NaOEt)
Major Products Formed
Oxidation: Ketones, aldehydes
Reduction: Amine derivatives
Substitution: Various substituted phenethylamines
Scientific Research Applications
(2R)-5-(4-Methoxyphenyl)pentan-2-amine: has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of (2R)-5-(4-Methoxyphenyl)pentan-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with neurotransmitter receptors, such as serotonin and dopamine receptors, influencing their activity.
Pathways Involved: It may modulate signaling pathways related to neurotransmission, potentially affecting mood, cognition, and behavior.
Comparison with Similar Compounds
(2R)-5-(4-Methoxyphenyl)pentan-2-amine: can be compared with other similar compounds, such as:
Phenethylamine: The parent compound, which lacks the methoxy group and the extended pentan-2-amine chain.
4-Methoxyphenethylamine: Similar to the compound but with a shorter ethylamine chain.
Amphetamine: A well-known stimulant with a similar amine structure but different substituents on the phenyl ring.
Uniqueness
The uniqueness of This compound lies in its specific structural features, such as the methoxy group and the pentan-2-amine chain, which confer distinct chemical and biological properties compared to other related compounds.
Properties
IUPAC Name |
(2R)-5-(4-methoxyphenyl)pentan-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-10(13)4-3-5-11-6-8-12(14-2)9-7-11/h6-10H,3-5,13H2,1-2H3/t10-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GICQTXBAZKKUTD-SNVBAGLBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC1=CC=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC1=CC=C(C=C1)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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